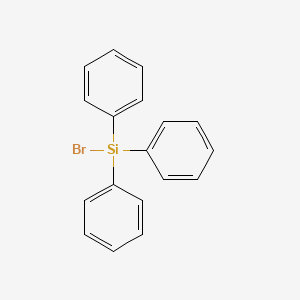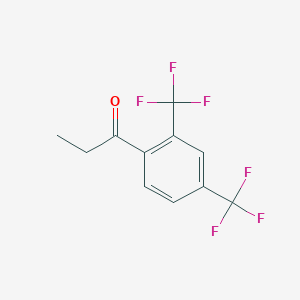
2-(3-Chlorobenzamido)-3-(1H-indol-3-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorobenzamido)-3-(1H-indol-3-yl)prop-2-enoic acid is an organic compound that features both an indole and a chlorobenzamide moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzamido)-3-(1H-indol-3-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Indole Moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorobenzamide Formation: The chlorobenzamide group can be synthesized by reacting 3-chlorobenzoic acid with ammonia or an amine.
Coupling Reaction: The final step involves coupling the indole and chlorobenzamide moieties through a condensation reaction, often using a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindole derivatives.
Reduction: Reduction of the compound can lead to the saturation of the double bond in the prop-2-enoic acid moiety.
Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Saturated propanoic acid derivatives.
Substitution: Various substituted benzamides.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to the presence of multiple functional groups.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the indole moiety.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Anticancer Activity: Compounds with similar structures have shown anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals.
作用机制
The mechanism of action of 2-(3-Chlorobenzamido)-3-(1H-indol-3-yl)prop-2-enoic acid likely involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety can mimic tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The chlorobenzamide group may enhance binding affinity or specificity.
相似化合物的比较
Similar Compounds
2-(3-Chlorobenzamido)-3-(1H-indol-3-yl)propanoic acid: Similar structure but with a saturated propanoic acid moiety.
2-(3-Bromobenzamido)-3-(1H-indol-3-yl)prop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.
2-(3-Chlorobenzamido)-3-(1H-indol-3-yl)acrylic acid: Similar structure but with an acrylic acid moiety.
Uniqueness
2-(3-Chlorobenzamido)-3-(1H-indol-3-yl)prop-2-enoic acid is unique due to the specific combination of the indole and chlorobenzamide moieties, which may confer unique biological activities and chemical reactivity.
属性
CAS 编号 |
101966-78-3 |
|---|---|
分子式 |
C18H13ClN2O3 |
分子量 |
340.8 g/mol |
IUPAC 名称 |
2-[(3-chlorobenzoyl)amino]-3-(1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C18H13ClN2O3/c19-13-5-3-4-11(8-13)17(22)21-16(18(23)24)9-12-10-20-15-7-2-1-6-14(12)15/h1-10,20H,(H,21,22)(H,23,24) |
InChI 键 |
FXAPIYFCPDBERV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C(=O)O)NC(=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




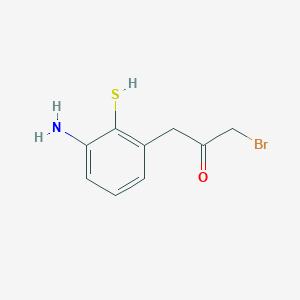
![(S)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine](/img/structure/B14065991.png)
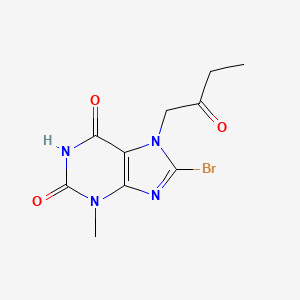

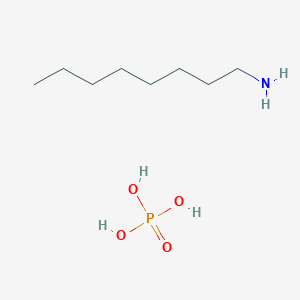
![tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14066005.png)

